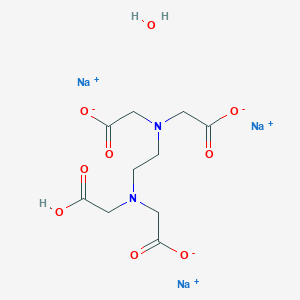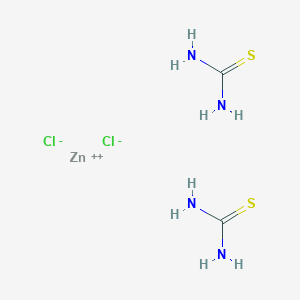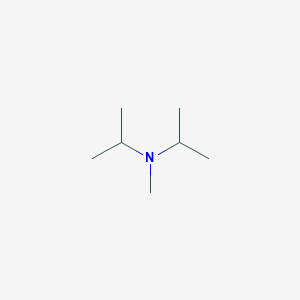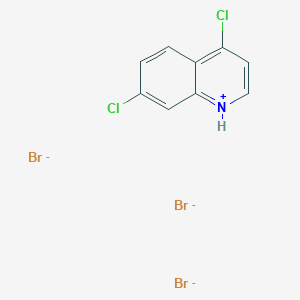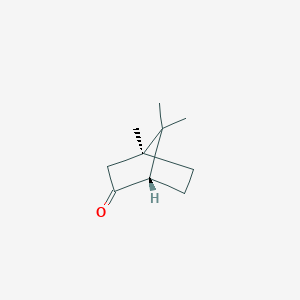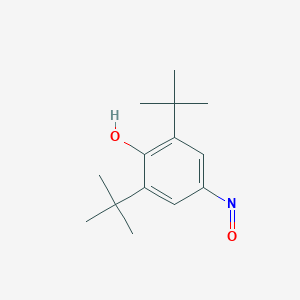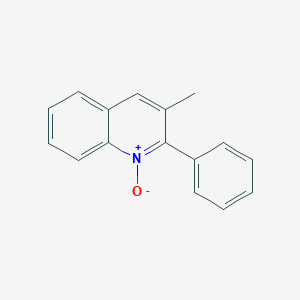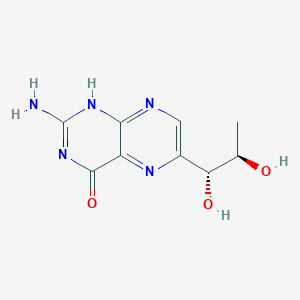
D-Threo-biopterin*
Descripción general
Descripción
Synthesis Analysis
The synthesis of D-Threo-biopterin can be explored through the advances in enzymatic synthesis, highlighting the role of specific enzymes in the production of D-Amino acids, which are structurally similar to D-Threo-biopterin. Enzymes such as those discussed in the literature review by Pollegioni et al. (2020) play crucial roles in the synthesis of such compounds, indicating a complex and highly regulated process involving multiple enzymatic steps (Pollegioni, Rosini, & Molla, 2020).
Molecular Structure Analysis
The molecular structure of D-Threo-biopterin is characterized by its unique stereochemistry, which distinguishes it from other biopterin variants. This structure is crucial for its interaction with specific enzymes and its biological role. The structural specificity is essential for its function as a cofactor in various enzymatic reactions, particularly those involving nitric oxide synthase (NOS) and its cytoprotective effects, as detailed in studies by Shimizu et al. (1998) (Shimizu, Ishii, Momose, & Yamamoto, 1998).
Chemical Reactions and Properties
The chemical properties of D-Threo-biopterin, including its reactions with other compounds, are pivotal in its biological functions. Its role in the function of nitric oxide synthase (NOS) and the protective effect against nitric oxide (NO)- and/or reactive oxygen species-induced cytotoxicity showcase its importance in cellular protection mechanisms. The interaction with NOS and the modulation of reactive oxygen species highlight its chemical reactivity and biological significance (Shimizu et al., 1998).
Aplicaciones Científicas De Investigación
Biosynthesis and Enzymatic Roles
Biosynthesis Pathway in Dictyostelium discoideum
D-threo-tetrahydrobiopterin (DH4) is synthesized via 1′-oxo-2′-d-hydroxypropyl-tetrahydropterin in Dictyostelium discoideum Ax2. The biosynthesis involves a novel enzyme activity converting 6-pyruvoyltetrahydropterin to 1′-oxo-2′-d-hydroxypropyl-H4-pterin, indicating an alternative synthesis pathway for BH4 and DH4 in the absence of sepiapterin reductase (Choi et al., 2005).
Role in Postnatal Development of the Dopaminergic System
Partial biopterin deficiency, including D-Threo-biopterin, can significantly impact the postnatal development of the dopaminergic system in the brain, which is crucial for psychomotor function. The deficiency affects dopamine and tyrosine hydroxylase protein levels, indicating the importance of biopterin in the augmentation of TH protein during the postnatal period (Homma et al., 2010).
Biosynthesis in Human Monocytes
The biosynthetic capacity of human monocytes for tetrahydrobiopterin (H4-biopterin), an essential cofactor for aromatic amino acid hydroxylases and NO synthases, is limited due to exon skipping in 6-pyruvoyl tetrahydropterin synthase. This finding elucidates the unique metabolic pathway in monocytes/macrophages (Leitner et al., 2003).
Biochemical Production and Utilization
Production of l-threo-3,4-Dihydroxyphenylserine
A continuous bioconversion system using a whole-cell biocatalyst of recombinant Escherichia coli expressing l-threonine aldolase genes from Streptomyces avelmitilis has been developed for the production of l-threo-3,4-Dihydroxyphenylserine, used in the treatment of Parkinson's disease. This system highlights the potential application of D-Threo-biopterin in therapeutic compound synthesis (Baik & Yoshioka, 2009).
Tetrahydrobiopterin Biosynthesis and Pharmacological Effects
D-Threo-biopterin is involved in the biosynthesis of tetrahydrobiopterin (H4-biopterin), which plays a crucial role in various biological processes and pathological states due to its function as a cofactor for different enzymes. The regulation of H4-biopterin biosynthesis and its pharmacological effects in conditions like endothelial dysfunction or apoptosis of neuronal cells have been a significant area of study (Werner-Felmayer et al., 2002).
Neurotransmitter Synthesis and Regulation
- Regulation of Brain Development and Function: D-Threo-biopterin is essential for the biosynthesis of neurotransmitters like dopamine, noradrenaline, and serotonin. Defects in the GTP cyclohydrolase gene, involved in D-Threo-biopterin synthesis, can lead to partial BH4 deficiency, affecting dopaminergic development and potentially contributing to psychomotor symptoms (Ichinose et al., 2013).
Safety And Hazards
Direcciones Futuras
Research on D-Threo-biopterin* and related compounds is ongoing. For example, studies have been conducted on the photosensitizing properties of oxidized pterins present in the skin . Additionally, the synthesis of natural pterin glycosides has been achieved, which could have implications for understanding their biological activities and functions .
Propiedades
IUPAC Name |
2-amino-6-[(1R,2R)-1,2-dihydroxypropyl]-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,6,15-16H,1H3,(H3,10,11,13,14,17)/t3-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQIJBMDNUYRAM-CVYQJGLWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Threo-biopterin* | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

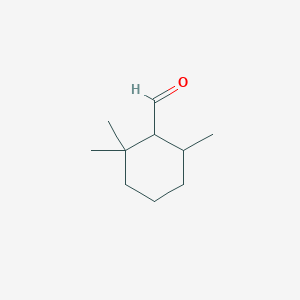
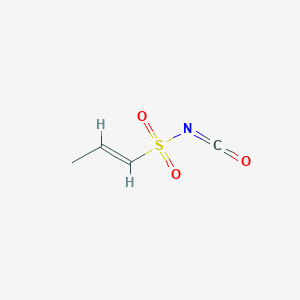
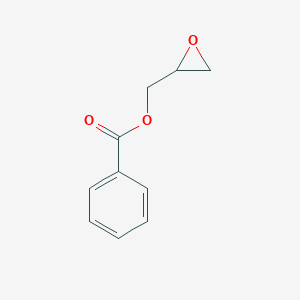
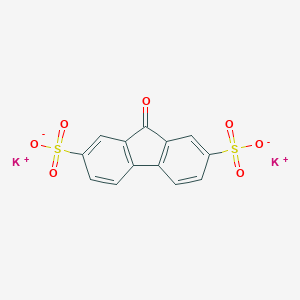
![4-Methylbenzo[b]thiophene](/img/structure/B81002.png)
